[2-amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride
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Overview
Description
[2-amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride is a chemical compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom on the pyridine ring, which imparts unique chemical and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by the replacement of the diazonium group with a fluorine atom . The reaction conditions often include the use of hydrofluoric acid or other fluorinating agents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoropyridine ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, while nucleophilic substitution can produce a variety of substituted pyridines.
Scientific Research Applications
[2-amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [2-amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring enhances the compound’s ability to bind to biological targets, such as enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-fluoropyridine: Similar in structure but lacks the dimethylamine group.
2-Amino-5-chloro-3-fluoropyridine: Contains a chlorine atom instead of a dimethylamine group.
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: Contains a hydroxyl group instead of a dimethylamine group
Uniqueness
The uniqueness of [2-amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
2680528-70-3 |
---|---|
Molecular Formula |
C9H17Cl3FN3 |
Molecular Weight |
292.6 |
Purity |
0 |
Origin of Product |
United States |
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